
(3R,4R)-4-(propylamino)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-(propylamino)pyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring substituted with a propylamino group and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(propylamino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and propylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Final Product: The intermediate is then subjected to further reactions, such as amination and hydroxylation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like crystallization and chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(3R,4R)-4-(propylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propylamino group.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functionalities.
Reduced Derivatives: Compounds with modified or removed hydroxyl or amino groups.
Substituted Derivatives: Compounds with new functional groups replacing the original amino group.
科学的研究の応用
(3R,4R)-4-(propylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4R)-4-(propylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
(3R,4R)-4-(methylamino)pyrrolidin-3-ol: Similar structure but with a methyl group instead of a propyl group.
(3R,4R)-4-(ethylamino)pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a propyl group.
(3R,4R)-4-(butylamino)pyrrolidin-3-ol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(3R,4R)-4-(propylamino)pyrrolidin-3-ol is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
(3R,4R)-4-(propylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-2-3-9-6-4-8-5-7(6)10/h6-10H,2-5H2,1H3/t6-,7-/m1/s1 |
InChIキー |
FLTIZFFJVVIQLV-RNFRBKRXSA-N |
異性体SMILES |
CCCN[C@@H]1CNC[C@H]1O |
正規SMILES |
CCCNC1CNCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


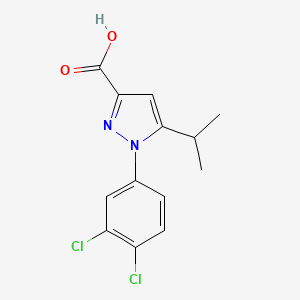


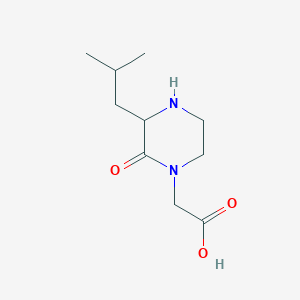



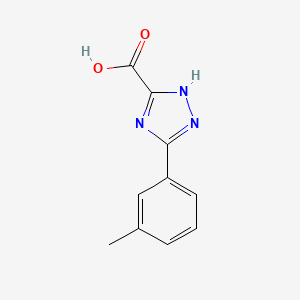
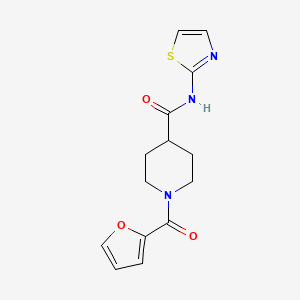
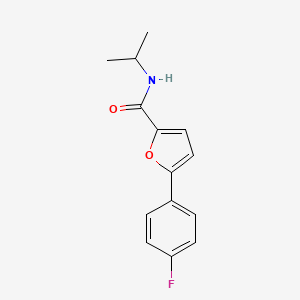
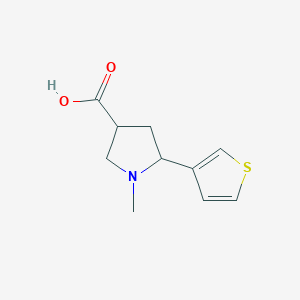
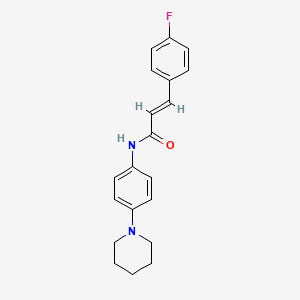

![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B14868914.png)
